

Technical Support Center: Overcoming Catalyst Deactivation of LaNiO₃ in Reforming Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the deactivation of LaNiO₃ catalysts in reforming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid decrease in catalyst activity and selectivity.

- Question: My LaNiO₃ catalyst is deactivating much faster than expected. What are the likely causes and how can I fix this?
 - Answer: Rapid deactivation is typically caused by three main factors: coke (carbon) formation, sintering of the active nickel particles, or poisoning by contaminants like sulfur.
 - Coke Formation: At the high temperatures of reforming reactions (600–800 °C), methane can decompose to form solid carbon, which blocks the active sites of the catalyst.^[1] The Boudouard reaction (2CO → C + CO₂) also contributes to carbon deposition.^[2]
 - Troubleshooting:

- **Modify the Catalyst:** Incorporating metals like cobalt (Co) or manganese (Mn) into the LaNiO₃ structure can improve resistance to coking.[2] For example, a tri-metallic LaNi_{0.34}Co_{0.33}Mn_{0.33}O₃ catalyst has shown enhanced stability.
- **Optimize Synthesis:** Nanocasting techniques using templates like SBA-15 can create catalysts with high surface areas and stable nickel nanoparticles, which are more resistant to coking.[3]
- **Control Reaction Conditions:** Ensure a proper steam-to-carbon ratio if applicable to your reaction, as steam can help gasify carbon deposits.
- **Sintering:** The high temperatures used in reforming can cause the small, highly active nickel nanoparticles to agglomerate into larger particles, reducing the available surface area for the reaction.[1]
- **Troubleshooting:**
 - **Structural Modification:** Partial substitution of nickel with iron (Fe) or manganese (Mn) can help stabilize the nickel particles and prevent sintering.[4]
 - **Synthesis Method:** The Pechini method for synthesizing LaNiO₃ can lead to smaller and more uniform nickel particles upon reduction, which can improve sintering resistance.[5][6]
- **Sulfur Poisoning:** Even small amounts of sulfur compounds (like H₂S) in the feed gas can severely poison the catalyst.[7][8] Sulfur strongly adsorbs to the nickel active sites, rendering them inactive.[7][8] This can lead to the formation of nickel sulfides (Ni_xS_y) and lanthanum oxysulfides (La₂O₂S).[9]
- **Troubleshooting:**
 - **Feed Purification:** Ensure your feed gases are free of sulfur contaminants.
 - **Catalyst Regeneration:** If poisoning occurs, the catalyst can often be regenerated. See the detailed protocol on sulfur poisoning and regeneration below.

Issue 2: Inconsistent catalytic performance between batches.

- Question: I've synthesized multiple batches of LaNiO₃ catalyst, but their performance in the reforming reaction is not consistent. Why is this happening?
 - Answer: Inconsistent performance often stems from variations in the catalyst synthesis and pre-treatment procedures.
 - Synthesis Method: The final properties of the LaNiO₃ catalyst are highly dependent on the synthesis method (e.g., Pechini, citrate sol-gel, co-precipitation).[5][6][10][11] Even minor variations in parameters like pH, temperature, and calcination time can affect the catalyst's structure and performance.
 - Troubleshooting: Strictly control all synthesis parameters. Follow a detailed, step-by-step protocol like the Pechini method outlined below.
 - Calcination Temperature: The temperature at which the catalyst precursor is calcined plays a crucial role in determining the final crystal structure, surface area, and particle size.[12]
 - Troubleshooting: Optimize and consistently apply the calcination temperature. For instance, calcining LaNiO₃ at 800 °C has been shown to be optimal for steam reforming of methane.[12]
 - Reduction Procedure: Before the reforming reaction, the LaNiO₃ precursor is typically reduced to form active Ni₀ nanoparticles supported on La₂O₃. The conditions of this reduction (temperature, time, gas flow) will influence the size and dispersion of the Ni particles.
 - Troubleshooting: Standardize your pre-reduction protocol. A typical procedure involves reducing the catalyst in-situ in a flow of H₂/N₂ mixture at a specific temperature for a set duration before introducing the reactants.

Issue 3: Difficulty regenerating a deactivated catalyst.

- Question: My LaNiO₃ catalyst has deactivated, and I'm having trouble restoring its activity. What are the best regeneration methods?
 - Answer: The appropriate regeneration method depends on the cause of deactivation.

- Coke Removal: If deactivation is due to coking, the carbon deposits can be removed by controlled oxidation.
 - Troubleshooting: A common method is to treat the catalyst in a flow of air or a diluted oxygen mixture at an elevated temperature to burn off the carbon.
- Sulfur Poisoning Regeneration: Regenerating a sulfur-poisoned catalyst is more complex and typically involves a multi-step process.
 - Troubleshooting: A four-step process involving controlled oxidation, decomposition in an inert gas, reduction, and reaction under reforming conditions has been shown to be effective.^[13] Alternatively, treatment with steam or an oxidative CO₂ atmosphere can also regenerate the catalyst.^{[7][8]} A detailed protocol is provided below.

Quantitative Data Summary

The following tables summarize key performance data for LaNiO₃-based catalysts in reforming reactions.

Table 1: Catalytic Performance of Modified LaNiO₃ in Dry Reforming of Methane (DRM)

Catalyst Composition	Reaction Temp. (°C)	CH ₄ Conversion (%)	CO ₂ Conversion (%)	H ₂ /CO Ratio	Reference
LaNiO ₃	800	63.3	-	0.56	[14]
La _{0.7} Ca _{0.3} NiO ₃	800	98.05	-	0.98	[14]
LaNi _{0.8} Zr _{0.2} O ₃	800	37	50	0.76	[1]
LaNiO ₃	700	57	67	0.47	[11]

Table 2: Coke Deposition on LaNiO₃-based Catalysts

Catalyst	Reaction Conditions	Coke Deposition (wt%)	Reference
LaNixZr1-xO3 (low Ni)	DRM	High	[1]
LaNixZr1-xO3 (high Ni)	DRM	Low	[1]
LaNi0.8Zn0.2O3	75h time on stream	More resistant to coking than LaNiO3	[8]
Mg-substituted LaNiO3	DRM	Decreased carbonaceous deposits	[11]

Table 3: Effect of Synthesis and Modification on Ni Particle Size

Catalyst	Synthesis/Modification	Reduced Ni Particle Size (nm)	Reference
LaNiO3	Autocombustion	15	[9]
La0.9Ce0.1NiO3	Autocombustion	9	[9]
La0.9Pr0.1NiO3	Autocombustion	6	[9]
LaNiO3 calcined at 900°C	Pechini Method	Smaller than catalyst calcined at lower temps	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and testing of LaNiO3 catalysts.

Protocol 1: Synthesis of LaNiO3 via the Pechini Method[6][15][16]

- Precursor Solution Preparation:

- Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) and nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) in deionized water.
- Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.2:1.
- Stir the solution for 1 hour to ensure complete dissolution and chelation.
- Polymerization:
 - Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid should be 1:1.
 - Heat the mixture in an oil bath to 80-90°C and maintain this temperature for several hours with continuous stirring to promote polyesterification, resulting in a viscous gel or resin.
- Drying and Calcination:
 - Dry the resulting gel in an oven at approximately 110°C overnight to remove excess water.
 - Calcine the dried precursor in a furnace in air. A two-step calcination is often effective: first at a lower temperature (e.g., 350°C) for a short period (e.g., 30 minutes) to slowly decompose the organic matter, followed by a higher temperature (e.g., 700-800°C) for several hours (e.g., 2-4 hours) to form the crystalline perovskite phase.

Protocol 2: Catalyst Activity and Stability Testing in a Fixed-Bed Reactor[9][17][18]

- Reactor Setup:
 - Use a quartz or stainless steel fixed-bed reactor.
 - Place a known amount of the catalyst (typically sieved to a specific particle size range) in the center of the reactor, supported by quartz wool plugs.
- Catalyst Pre-treatment (In-situ Reduction):
 - Heat the catalyst to the desired reduction temperature (e.g., 700°C) under a flow of an inert gas like nitrogen or argon.

- Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in N₂) and hold for a specified time (e.g., 1-2 hours) to reduce the LaNiO₃ to Ni/La₂O₃.
- Reforming Reaction:
 - After reduction, switch the gas flow to the reactant mixture (e.g., CH₄ and CO₂ for dry reforming) at the desired flow rates and ratios.
 - Maintain the reactor at the desired reaction temperature.
 - Periodically analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID).
- Stability Test:
 - Maintain the reaction conditions for an extended period (e.g., 10-100 hours) and monitor the conversion of reactants and the product selectivity over time. A stable catalyst will show minimal change in performance.

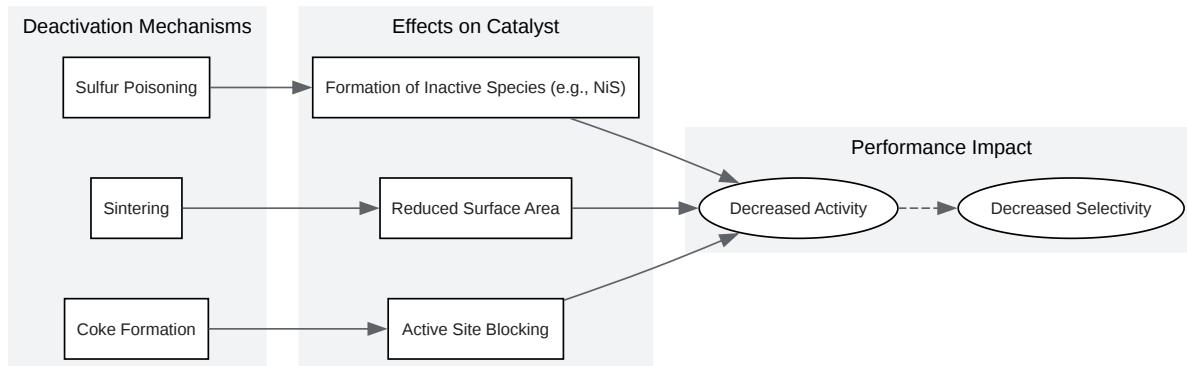
Protocol 3: Characterization of LaNiO₃ Catalysts

- X-ray Diffraction (XRD):[\[15\]](#)[\[16\]](#)[\[17\]](#)
 - Grind the catalyst sample into a fine powder.
 - Mount the powder on a sample holder.
 - Use a diffractometer with Cu K α radiation to scan the sample over a θ range (e.g., 20-80°).
 - Analyze the resulting diffraction pattern to identify the crystalline phases present and to calculate the crystallite size using the Scherrer equation.
- Transmission Electron Microscopy (TEM):
 - Disperse a small amount of the catalyst powder in a solvent (e.g., ethanol) using ultrasonication.

- Drop-cast a few drops of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.
- Analyze the sample in a TEM to observe the morphology, particle size, and dispersion of the nickel nanoparticles.

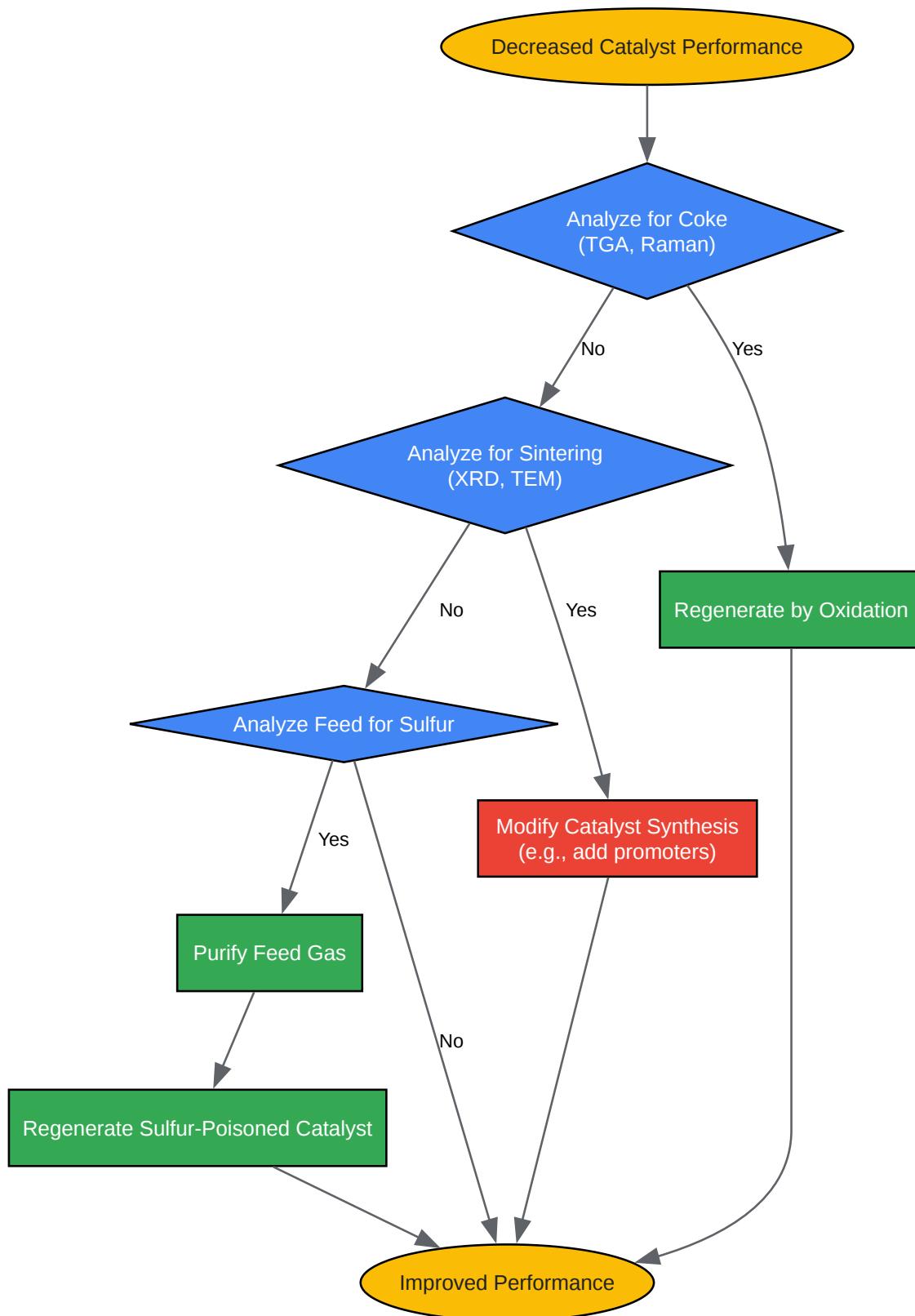
Protocol 4: Sulfur Poisoning and Regeneration[7][13][22]

- Sulfur Poisoning:

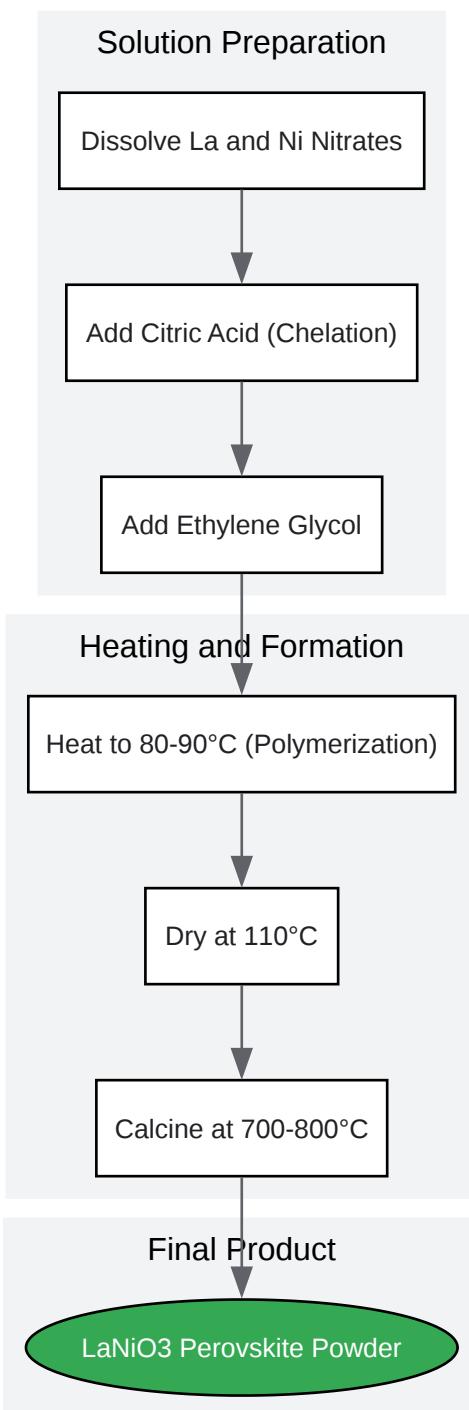

- During a stable reforming reaction, introduce a known concentration of H₂S (e.g., 10-100 ppm) into the reactant feed stream.
- Monitor the catalyst activity. A sharp decrease in conversion will indicate poisoning.

- Regeneration (Four-Step Method):[13]

- Step 1: Controlled Oxidation: Stop the reforming reaction and switch to a flow of a dilute oxygen mixture (e.g., 1% O₂ in an inert gas) at a high temperature (e.g., 750°C).
- Step 2: Decomposition: Switch to an inert gas flow at a higher temperature (e.g., 900°C) to decompose any sulfate species formed.
- Step 3: Reduction: Reduce the catalyst again in a hydrogen-containing stream (e.g., 2% H₂) at high temperature (e.g., 900°C).
- Step 4: Re-activation: Re-introduce the reforming reaction feed and monitor the recovery of catalytic activity.


Visualizations

The following diagrams illustrate key concepts and workflows related to LaNiO₃ catalyst deactivation and analysis.



[Click to download full resolution via product page](#)

Caption: Major deactivation pathways for LaNiO₃ catalysts.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting LaNiO₃ catalyst deactivation.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for LaNiO₃ synthesis via the Pechini method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](#) [mdpi.com]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [scielo.br](#) [scielo.br]
- 5. Synthesis of LaNiO₃ perovskite using an EDTA-cellulose method and comparison with the conventional Pechini method: application to steam CO₂ reforming of methane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [researchgate.net](#) [researchgate.net]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [researchgate.net](#) [researchgate.net]
- 9. [mdpi.com](#) [mdpi.com]
- 10. Synthesis and Application of Lanio₃ Perovskite-Type Nanocatalyst with Zr for Carbon Dioxide Reforming of Methane – Oriental Journal of Chemistry [orientjchem.org]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [mdpi.com](#) [mdpi.com]
- 13. [mdpi.com](#) [mdpi.com]
- 14. [researchgate.net](#) [researchgate.net]
- 15. [pubs.aip.org](#) [pubs.aip.org]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Catalyst Deactivation of LaNiO₃ in Reforming Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13748301#overcoming-catalyst-deactivation-of-lanio3-in-reforming-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com